molecular formula C5H5BrN2OS B1612875 5-Bromo-2-(methylsulfinyl)pyrimidine CAS No. 79685-17-9

5-Bromo-2-(methylsulfinyl)pyrimidine

Cat. No.: B1612875
CAS No.: 79685-17-9
M. Wt: 221.08 g/mol
InChI Key: WYOCZUNSYMRRKF-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfinyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a methylsulfinyl group at the 2nd position of the pyrimidine ring. Pyrimidines are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulfinyl)pyrimidine typically involves the bromination of 2-(methylsulfinyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Cross-Coupling Reactions: Utilize palladium catalysts, arylboronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Yield substituted pyrimidines with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Produce sulfone or sulfide derivatives of the original compound.

    Cross-Coupling Reactions: Result in biaryl or other complex structures depending on the coupling partners used.

Scientific Research Applications

5-Bromo-2-(methylsulfinyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrimidines.

    Material Science: Employed in the development of organic semiconductors and other advanced materials.

    Chemical Biology: Utilized in the design of probes and molecular tools for studying biological processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the methylsulfinyl group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    5-Chloro-2-(methylsulfinyl)pyrimidine: Contains a chlorine atom instead of bromine.

    2-(Methylsulfinyl)pyrimidine: Lacks the bromine atom at the 5th position.

Uniqueness

5-Bromo-2-(methylsulfinyl)pyrimidine is unique due to the combination of the bromine atom and the methylsulfinyl group, which can impart distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new chemical entities and studying various chemical and biological processes.

Properties

IUPAC Name

5-bromo-2-methylsulfinylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOCZUNSYMRRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607716
Record name 5-Bromo-2-(methanesulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79685-17-9
Record name 5-Bromo-2-(methanesulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by oxidation of 2-methylthio-5-bromopyrimidine by m-chloroperbenzoic acid in chloroform as described in Example 39; yield 90%, m.p. 90° C. (n-heptane). 1H NMR (CDCl3): δ2.91 (Me),. 8.90 (H-4, H-6).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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